molecular formula C20H16ClF2N3O4S B11393960 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(4-methylbenzyl)sulfonyl-pyrimidine-4-carboxamide

5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(4-methylbenzyl)sulfonyl-pyrimidine-4-carboxamide

Cat. No.: B11393960
M. Wt: 467.9 g/mol
InChI Key: SJKHUHJFGMZWKX-UHFFFAOYSA-N
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Description

5-CHLORO-N-[4-(DIFLUOROMETHOXY)PHENYL]-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with chloro, difluoromethoxy, and methanesulfonyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-CHLORO-N-[4-(DIFLUOROMETHOXY)PHENYL]-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of various substituents through reactions such as nucleophilic substitution, sulfonylation, and halogenation. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents, leading to derivatives with different functionalities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

5-CHLORO-N-[4-(DIFLUOROMETHOXY)PHENYL]-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Industry: The compound’s unique properties make it useful in developing new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-[4-(DIFLUOROMETHOXY)PHENYL]-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Compared to other similar compounds, 5-CHLORO-N-[4-(DIFLUOROMETHOXY)PHENYL]-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Similar compounds include other pyrimidine derivatives with different substituents, such as:

  • 5-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}-2-methoxyaniline
  • 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives

These compounds share some structural similarities but differ in their specific substituents and resulting properties.

Properties

Molecular Formula

C20H16ClF2N3O4S

Molecular Weight

467.9 g/mol

IUPAC Name

5-chloro-N-[4-(difluoromethoxy)phenyl]-2-[(4-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H16ClF2N3O4S/c1-12-2-4-13(5-3-12)11-31(28,29)20-24-10-16(21)17(26-20)18(27)25-14-6-8-15(9-7-14)30-19(22)23/h2-10,19H,11H2,1H3,(H,25,27)

InChI Key

SJKHUHJFGMZWKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)OC(F)F)Cl

Origin of Product

United States

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